molecular formula C9H16ClNO2 B13603704 7-Azaspiro[3.5]nonane-6-carboxylicacidhydrochloride

7-Azaspiro[3.5]nonane-6-carboxylicacidhydrochloride

Cat. No.: B13603704
M. Wt: 205.68 g/mol
InChI Key: ZBBGLNCMKVWBMU-UHFFFAOYSA-N
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Description

7-azaspiro[35]nonane-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-azaspiro[3.5]nonane-6-carboxylic acid hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with a carboxylic acid derivative to introduce the carboxylic acid group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-azaspiro[3.5]nonane-6-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

7-azaspiro[3.5]nonane-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 7-azaspiro[3.5]nonane-6-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the binding affinity and specificity of the compound, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 7-azaspiro[3.5]nonane-2-carboxylic acid hydrochloride
  • 6-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride
  • 7-azaspiro[3.5]nonane-5-carboxylic acid hydrochloride

Uniqueness

7-azaspiro[3.5]nonane-6-carboxylic acid hydrochloride is unique due to the position of the carboxylic acid group on the spirocyclic structure. This positional difference can significantly impact the compound’s chemical reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

7-azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)7-6-9(2-1-3-9)4-5-10-7;/h7,10H,1-6H2,(H,11,12);1H

InChI Key

ZBBGLNCMKVWBMU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCNC(C2)C(=O)O.Cl

Origin of Product

United States

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